molecular formula C11H24ClN3O3 B12831873 tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride

tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride

Katalognummer: B12831873
Molekulargewicht: 281.78 g/mol
InChI-Schlüssel: BVWRJFHMGKKDQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride is a chemical compound with the molecular formula C11H24ClN3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with 5,6-diamino-6-oxohexanoic acid under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

tert-Butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride can be compared with similar compounds such as:

These compounds share similarities in their chemical structure but differ in their specific functional groups and stereochemistry, leading to unique properties and applications .

Eigenschaften

Molekularformel

C11H24ClN3O3

Molekulargewicht

281.78 g/mol

IUPAC-Name

tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride

InChI

InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H

InChI-Schlüssel

BVWRJFHMGKKDQR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.